![molecular formula C11H11ClN2O3S3 B6426810 2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole CAS No. 2198916-60-6](/img/structure/B6426810.png)
2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole
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Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C14H15ClN2O3S2. The InChI code for a related compound, 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine, is 1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 , which might provide some insight into the structure of the compound .Physical And Chemical Properties Analysis
The compound “2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole” has a molecular weight of 358.86. A related compound, 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine, has a melting point of 128-129°C , which might suggest similar physical properties for the compound .Scientific Research Applications
Pharmacological Activities
Chalcone derivatives, such as the compound , have attracted increasing attention due to their numerous pharmacological activities . Changes in their structures have displayed a high degree of diversity that has proven to result in a broad spectrum of biological activities .
Antimicrobial Properties
The compound shows a varied range of inhibition values against all the tested microbial strains . This suggests that it could be used in the development of new antimicrobial agents.
Antifungal Properties
In addition to its antimicrobial properties, the compound also exhibits antifungal activities . This makes it a potential candidate for the development of new antifungal drugs.
Reducing Power Abilities
Some compounds in this class have shown good ferric and cupric reducing abilities . This suggests that they could be used in redox reactions and other chemical processes that require reducing agents.
Synthesis of Heterocyclic Compounds
Chalcones are well known intermediates for synthesizing various heterocyclic compounds . The compound could potentially be used as a precursor for synthesizing a wide range of heterocyclic compounds.
Potential Two-Photon Absorption Processes
The structural data of the compound could be used to perform further studies, such as an investigation of the structure–biological activity relationship, the effect of solid-state emissive properties, and potential two-photon absorption processes .
Mechanism of Action
While the exact mechanism of action for “2-({1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole” is not specified, a related compound, 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine, also known as CCT245737, is a small molecular inhibitor of checkpoint kinase 1 (CHK1). This suggests that the compound may also interact with protein kinases or other cellular targets.
properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S3/c12-9-1-2-10(19-9)20(15,16)14-5-3-8(7-14)17-11-13-4-6-18-11/h1-2,4,6,8H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQSLIMPGILVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole |
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